molecular formula C10H17O3P B14466238 Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester CAS No. 70766-47-1

Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester

Cat. No.: B14466238
CAS No.: 70766-47-1
M. Wt: 216.21 g/mol
InChI Key: JLXZKMOMWUDKLK-UHFFFAOYSA-N
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Description

Phosphorous acid, bicyclo[221]hept-5-en-2-ylmethyl dimethyl ester is a chemical compound with the molecular formula C10H17O3P It is a derivative of phosphorous acid and features a bicyclo[221]hept-5-en-2-ylmethyl group attached to a dimethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester typically involves the reaction of phosphorous acid with bicyclo[2.2.1]hept-5-en-2-ylmethyl alcohol in the presence of dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as esterification and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active phosphorous acid, which can then participate in various biochemical pathways. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s stability and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester is unique due to its specific ester groups and the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

70766-47-1

Molecular Formula

C10H17O3P

Molecular Weight

216.21 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl dimethyl phosphite

InChI

InChI=1S/C10H17O3P/c1-11-14(12-2)13-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,5-7H2,1-2H3

InChI Key

JLXZKMOMWUDKLK-UHFFFAOYSA-N

Canonical SMILES

COP(OC)OCC1CC2CC1C=C2

Origin of Product

United States

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